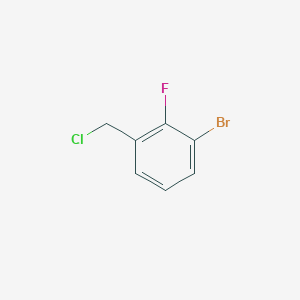

1-Bromo-3-(chloromethyl)-2-fluorobenzene

説明

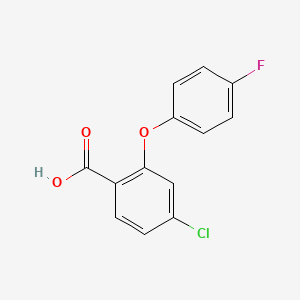

“1-Bromo-3-(chloromethyl)-2-fluorobenzene” is a chemical compound with the formula C7H6BrCl. It has a molecular weight of 205.480 .

Molecular Structure Analysis

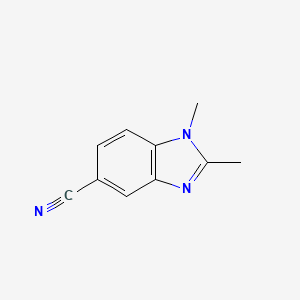

The molecular structure of “1-Bromo-3-(chloromethyl)-2-fluorobenzene” consists of a benzene ring with bromo, chloromethyl, and fluorine substituents .

Physical And Chemical Properties Analysis

“1-Bromo-3-(chloromethyl)-2-fluorobenzene” has a molecular weight of 205.480 and a density of 1.5±0.1 g/cm3 .

科学的研究の応用

Organic & Biomolecular Chemistry

- Scientific Field : Organic & Biomolecular Chemistry .

- Application Summary : This compound is used in the bromination of organic molecules. The bromination process has been extensively studied, and there is a continuous demand for safe and sustainable methodologies .

- Methods of Application : The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants. The in situ generation of reactive intermediates minimizes the risk of hazardous reagents . In this work, the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor was investigated .

- Results or Outcomes : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields . The optimal concentration of hydrobromic acid was identified at 180 mM, which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .

General Use in Organic Chemistry

- Scientific Field : Organic Chemistry .

- Application Summary : “1-Bromo-3-(chloromethyl)-2-fluorobenzene” is a type of halogenated benzene. Halogenated benzenes are commonly used in organic chemistry as building blocks for synthesizing more complex molecules .

- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. Generally, halogenated benzenes can undergo various types of reactions including nucleophilic aromatic substitution, electrophilic aromatic substitution, and coupling reactions .

- Results or Outcomes : The outcomes of these reactions are highly dependent on the specific reaction conditions and the other reactants used. In general, these reactions can lead to a wide variety of complex organic molecules .

General Use in Organic Chemistry

- Scientific Field : Organic Chemistry .

- Application Summary : “1-Bromo-3-(chloromethyl)-2-fluorobenzene” is a type of halogenated benzene. Halogenated benzenes are commonly used in organic chemistry as building blocks for synthesizing more complex molecules .

- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. Generally, halogenated benzenes can undergo various types of reactions including nucleophilic aromatic substitution, electrophilic aromatic substitution, and coupling reactions .

- Results or Outcomes : The outcomes of these reactions are highly dependent on the specific reaction conditions and the other reactants used. In general, these reactions can lead to a wide variety of complex organic molecules .

Safety And Hazards

特性

IUPAC Name |

1-bromo-3-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLBOTQKXUSZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608492 | |

| Record name | 1-Bromo-3-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(chloromethyl)-2-fluorobenzene | |

CAS RN |

786652-60-6 | |

| Record name | 1-Bromo-3-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)

![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)

![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)